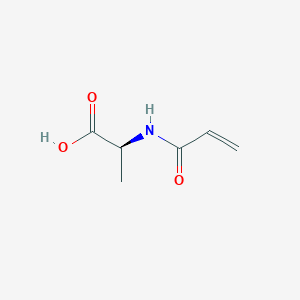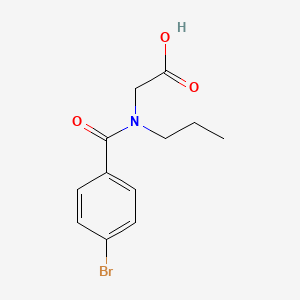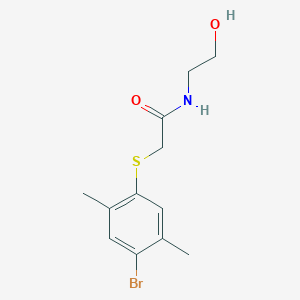
(1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl)methanol is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. This specific compound features a piperidine ring substituted with a methanol group and an ethyl-thiadiazole moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl)methanol typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution on the Piperidine Ring: The piperidine ring can be functionalized by introducing a methanol group at the 3-position through nucleophilic substitution reactions.
Coupling of Thiadiazole and Piperidine: The final step involves coupling the ethyl-thiadiazole moiety with the substituted piperidine ring using suitable coupling agents and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiadiazole ring can be reduced under specific conditions to form dihydro-thiadiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: The major products include aldehydes and carboxylic acids.
Reduction: The major products are dihydro-thiadiazole derivatives.
Substitution: The major products depend on the substituents introduced during the reaction.
科学研究应用
(1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways involved depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
- (1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl)methanol
- (1-(3-Propyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl)methanol
- (1-(3-Butyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl)methanol
Uniqueness
(1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl)methanol is unique due to the presence of the ethyl group on the thiadiazole ring, which can influence its chemical reactivity and biological activity. The combination of the thiadiazole and piperidine rings with a methanol group provides a versatile scaffold for further functionalization and optimization for specific applications.
属性
分子式 |
C10H17N3OS |
|---|---|
分子量 |
227.33 g/mol |
IUPAC 名称 |
[1-(3-ethyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C10H17N3OS/c1-2-9-11-10(15-12-9)13-5-3-4-8(6-13)7-14/h8,14H,2-7H2,1H3 |
InChI 键 |
JOCVTJPDVMQWPK-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NSC(=N1)N2CCCC(C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzyl 4,4-difluoro-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B14909728.png)

![1-(Pyrrolidin-1-yl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethan-1-one](/img/structure/B14909739.png)







![N-(2-ethoxyethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14909791.png)


